3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECWTLJMNNWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structural integration of benzimidazole and chromenone moieties suggests a diverse range of biological interactions.
The compound's molecular formula is with a molecular weight of 417.51 g/mol. It exhibits a logP of 4.6927, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability. The compound has six hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction potential with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.51 g/mol |
| logP | 4.6927 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 59.047 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
1. Anticancer Activity:
Benzimidazole derivatives are known for their anticancer properties, often through the disruption of microtubule dynamics. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that similar compounds can induce G2/M phase arrest, which is critical in cancer therapy .
2. Antimicrobial Properties:
Studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with microbial DNA replication or protein synthesis .
3. Anti-inflammatory Effects:
Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of benzimidazole derivatives found that modifications at the benzimidazole ring significantly enhanced anticancer potency against various cancer cell lines. The derivative under discussion showed IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy
In a screening assay, 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
In Vivo Studies
Preclinical trials involving animal models have reported promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
